Cas no 7801-91-4 (Z-Gly-Sar-OH)

Z-Gly-Sar-OH is a protected dipeptide featuring a benzyloxycarbonyl (Z) group at the N-terminus and a free carboxylic acid at the C-terminus. It consists of glycine (Gly) and sarcosine (Sar), a non-proteinogenic amino acid with an N-methylated backbone. This compound is commonly used in peptide synthesis as a building block, particularly for introducing structural modifications due to Sar’s unique properties, which enhance conformational flexibility and metabolic stability. The Z-group provides orthogonal protection, enabling selective deprotection in multi-step syntheses. Its high purity and well-defined structure make it valuable for research in medicinal chemistry and drug development, particularly for studying peptide analogs with improved bioavailability.
Z-Gly-Sar-OH structure
Z-Gly-Sar-OH structure
商品名:Z-Gly-Sar-OH
CAS番号:7801-91-4
MF:C13H16N2O5
メガワット:280.27654
MDL:MFCD00191104
CID:829756

Z-Gly-Sar-OH 化学的及び物理的性質

名前と識別子

    • Z-Ala-Sar-OH
    • 2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid
    • Z-GLY-SAR-OH
    • NSC 89181
    • Z-Gly-Sar-OH
    • MDL: MFCD00191104
    • インチ: InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18)
    • InChIKey: DNSQLCGFBZSRPW-UHFFFAOYSA-N
    • ほほえんだ: CN(C(CNC(OCC1=CC=CC=C1)=O)=O)CC(O)=O

計算された属性

  • せいみつぶんしりょう: 280.10600
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 9

じっけんとくせい

  • 密度みつど: 1.297±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 102 ºC
  • ようかいど: 微溶性(23 g/l)(25ºC)、
  • PSA: 95.94000
  • LogP: 0.84670

Z-Gly-Sar-OH セキュリティ情報

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

Z-Gly-Sar-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB509760-250 mg
z-Gly-Sar-OH
7801-91-4
250MG
€190.80 2023-01-19
abcr
AB509760-1 g
z-Gly-Sar-OH
7801-91-4
1g
€333.60 2023-01-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222003-250mg
Z-Gly-Sar-OH
7801-91-4 98%
250mg
¥1178.00 2024-07-28
TRC
G650305-50mg
Z-Gly-Sar-OH
7801-91-4
50mg
$ 65.00 2022-06-04
TRC
G650305-100mg
Z-Gly-Sar-OH
7801-91-4
100mg
$ 95.00 2022-06-04
Ambeed
A423806-5g
N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine
7801-91-4 98%
5g
$425.0 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-479137-250 mg
Z-Gly-Sar-OH,
7801-91-4
250MG
¥872.00 2023-07-11
eNovation Chemicals LLC
Y1054144-1g
Z-Gly-Sar-OH
7801-91-4 98%
1g
$175 2024-06-07
Ambeed
A423806-100mg
N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine
7801-91-4 98%
100mg
$22.0 2025-02-20
Chemenu
CM128211-1g
N-(((benzyloxy)carbonyl)glycyl)-N-methylglycine
7801-91-4 97%
1g
$262 2021-06-09

Z-Gly-Sar-OH 関連文献

Z-Gly-Sar-OHに関する追加情報

Recent Advances in the Study of Z-Gly-Sar-OH (CAS: 7801-91-4) in Chemical Biology and Pharmaceutical Research

Z-Gly-Sar-OH (CAS: 7801-91-4) is a dipeptide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a substrate analog and inhibitor in enzymatic reactions, particularly in the context of peptide transport and metabolism. This research brief aims to summarize the latest findings related to Z-Gly-Sar-OH, highlighting its mechanistic insights, biological relevance, and potential applications in drug development.

One of the key areas of investigation has been the interaction of Z-Gly-Sar-OH with peptide transporters, such as the oligopeptide transporter PepT1 (SLC15A1). A 2023 study published in the Journal of Biological Chemistry demonstrated that Z-Gly-Sar-OH competitively inhibits the uptake of dipeptides by PepT1, providing valuable insights into the transporter's substrate specificity. The study utilized a combination of molecular docking simulations and kinetic assays to elucidate the binding interactions, revealing that the benzyloxycarbonyl (Z) group plays a critical role in stabilizing the inhibitor-transporter complex.

In addition to its role as a transporter inhibitor, Z-Gly-Sar-OH has been explored as a tool compound for studying peptide metabolism. A recent paper in ACS Chemical Biology reported the use of Z-Gly-Sar-OH as a stable, non-hydrolyzable substrate analog to investigate the activity of dipeptidyl peptidases (DPPs). The researchers employed mass spectrometry-based assays to track the accumulation of Z-Gly-Sar-OH in cellular systems, providing a novel approach for monitoring peptidase activity in real-time. This methodology has potential applications in the development of protease inhibitors for diseases such as diabetes and cancer.

From a synthetic chemistry perspective, advances in the production of Z-Gly-Sar-OH have also been reported. A 2024 study in Organic Process Research & Development described an optimized solid-phase peptide synthesis (SPPS) protocol for Z-Gly-Sar-OH, achieving higher yields and purity compared to traditional solution-phase methods. The improved synthesis route is particularly relevant for scaling up production for preclinical studies, where consistent quality and availability of the compound are critical.

Looking ahead, the unique properties of Z-Gly-Sar-OH position it as a promising candidate for further exploration in drug discovery. Its ability to modulate peptide transport and metabolism pathways suggests potential therapeutic applications in conditions characterized by dysregulated peptide homeostasis, such as inflammatory bowel disease and metabolic disorders. Future research directions may include the development of Z-Gly-Sar-OH derivatives with enhanced pharmacokinetic properties or targeted delivery mechanisms.

In conclusion, recent studies on Z-Gly-Sar-OH (CAS: 7801-91-4) have significantly advanced our understanding of its biological functions and potential applications. The compound serves as both a valuable research tool and a promising scaffold for therapeutic development. Continued investigation into its mechanisms of action and optimization of its pharmacological properties will likely yield further insights and opportunities in the field of chemical biology and pharmaceutical sciences.

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